[(2-methoxyethyl)carbamoyl]methyl 4-methylbenzoate
Description
[(2-Methoxyethyl)carbamoyl]methyl 4-methylbenzoate is a benzoate ester derivative characterized by a 4-methyl-substituted aromatic ring and a carbamoyl group linked to a 2-methoxyethyl moiety. The compound’s structure combines a hydrophobic 4-methylbenzoate core with a polar carbamoyl-methoxyethyl side chain, which may influence its solubility, reactivity, and biological activity.
Properties
IUPAC Name |
[2-(2-methoxyethylamino)-2-oxoethyl] 4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-10-3-5-11(6-4-10)13(16)18-9-12(15)14-7-8-17-2/h3-6H,7-9H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZATFOTUGSSEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC(=O)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-methoxyethyl)carbamoyl]methyl 4-methylbenzoate typically involves the esterification of 4-methylbenzoic acid with [(2-methoxyethyl)carbamoyl]methanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of [(2-methoxyethyl)carbamoyl]methyl 4-methylbenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
[(2-methoxyethyl)carbamoyl]methyl 4-methylbenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester and carbamate groups can be hydrolyzed under acidic or basic conditions to yield 4-methylbenzoic acid and [(2-methoxyethyl)carbamoyl]methanol.
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids and other oxidation products.
Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen, leading to the formation of substituted carbamates.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: 4-methylbenzoic acid, [(2-methoxyethyl)carbamoyl]methanol.
Oxidation: Corresponding carboxylic acids.
Substitution: Substituted carbamates.
Scientific Research Applications
Anticancer Activity
Research indicates that [(2-Methoxyethyl)carbamoyl]methyl 4-methylbenzoate exhibits notable anticancer properties. Studies have shown that it can induce apoptosis and inhibit cell proliferation in various cancer cell lines.
- Mechanism of Action :
- Induces apoptosis through mitochondrial pathways.
- Causes cell cycle arrest, particularly in the S-phase.
Case Study Data :
A study evaluating the anticancer efficacy of this compound against HepG2 liver cancer cells demonstrated a significant reduction in cell viability compared to control treatments. The following table summarizes the findings:
| Compound | Cell Line | % Cell Viability |
|---|---|---|
| [(2-Methoxyethyl)carbamoyl]methyl 4-methylbenzoate | HepG2 | 35.01 |
| Doxorubicin | HepG2 | 0.62 |
Antimicrobial Activity
The compound has also shown promising antimicrobial effects against several bacterial strains, including Escherichia coli and Staphylococcus aureus.
Efficacy Assessment :
The antimicrobial activity was evaluated using the well diffusion method, yielding the following results:
| Compound | Microorganism | Inhibition Zone (mm) | MIC (μg/mL) |
|---|---|---|---|
| [(2-Methoxyethyl)carbamoyl]methyl 4-methylbenzoate | E. coli | 10.5 | 280 |
| [(2-Methoxyethyl)carbamoyl]methyl 4-methylbenzoate | S. aureus | 13 | 265 |
Organic Synthesis
[(2-Methoxyethyl)carbamoyl]methyl 4-methylbenzoate serves as an intermediate in organic synthesis, particularly in the preparation of other complex organic compounds. Its unique structure allows for various modifications that can lead to new derivatives with enhanced properties.
Catalytic Applications
The compound has been investigated for its role as a catalyst in polymerization reactions, particularly for the synthesis of polyolefins. Its ability to facilitate reactions while enhancing yield makes it a valuable asset in industrial applications.
Fragrance Industry
Due to its pleasant aroma profile, [(2-Methoxyethyl)carbamoyl]methyl 4-methylbenzoate is utilized in the fragrance industry to impart floral notes in perfumes and soaps. Its low cost and effectiveness make it suitable for both high-end and industrial fragrances.
Pharmaceutical Formulations
Given its biological activity, this compound is being explored for incorporation into pharmaceutical formulations targeting cancer and bacterial infections, potentially leading to new therapeutic agents.
Mechanism of Action
The mechanism of action of [(2-methoxyethyl)carbamoyl]methyl 4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 4-Methylbenzoate (CAS 99-75-2)
- Structure : Lacks the (2-methoxyethyl)carbamoyl group; only a methyl ester at the 4-methylbenzoate position.
- Antioxidant Activity : Exhibits the lowest antioxidant activity among methyl benzoate derivatives (e.g., methyl 4-methoxybenzoate, methyl 4-chlorobenzoate) at concentrations >0.5 mg/mL .
- Antibacterial Activity: Shows reduced efficacy against Pseudomonas aeruginosa at lower concentrations (0.25 mg/mL) compared to derivatives with electron-withdrawing substituents (e.g., nitro, chloro) .
- Key Difference : The absence of the carbamoyl-methoxyethyl group likely reduces its polarity and interaction with biological targets, contributing to its lower activity.
Methyl 4-Methoxybenzoate
- Structure : Features a methoxy (-OCH₃) substituent instead of the carbamoyl-methoxyethyl chain.
- Antioxidant Activity : Demonstrates the highest antioxidant activity among tested benzoate derivatives, attributed to the electron-donating methoxy group enhancing radical scavenging .
- Relevance : Highlights the importance of substituent electronic effects. The (2-methoxyethyl)carbamoyl group in the target compound may introduce steric hindrance or hydrogen-bonding capacity, altering its antioxidant profile.
Methyl 4-Chlorobenzoate and Methyl 4-Nitrobenzoate
- Structure: Electron-withdrawing substituents (Cl, NO₂) at the 4-position.
- Antioxidant Activity : Higher activity than methyl 4-methylbenzoate but lower than methyl 4-methoxybenzoate .
- Antibacterial Activity : Superior to methyl 4-methylbenzoate, particularly at higher concentrations (2 mg/mL) .
[Benzyl(2-Methoxyethyl)carbamoyl]methyl 2-{2,4-Dioxo-1,3-Diazaspiro[4.4]Nonan-3-Yl}Acetate
- Structure : Shares the (2-methoxyethyl)carbamoyl motif but includes a benzyl group and a diazaspiro ring.
- Function : Designed for database compatibility (InChIKey: VVBSXZPHHADMLI-UHFFFAOYSA-N) .
- Relevance : Indicates the carbamoyl-methoxyethyl group’s utility in creating structurally complex molecules for drug discovery.
1-[(2-Methoxyethyl)carbamoyl]ethyl 4-Aminobenzoate Hydrochloride
- Structure: Includes an ethyl linker between the carbamoyl group and the benzoate core, with a 4-amino substituent.
- Physicochemical Properties : Molecular weight 302.76 g/mol, hydrochloride salt .
- Comparison: The 4-amino group may enhance solubility and target binding compared to the 4-methyl group in the target compound.
Table 1: Comparative Bioactivity of Benzoate Derivatives
Key Inferences :
- The carbamoyl-methoxyethyl group in the target compound likely enhances hydrogen bonding and solubility compared to simpler methyl or methoxy derivatives.
- Its antibacterial activity may surpass methyl 4-methylbenzoate due to increased interaction with microbial enzymes or membranes.
- Antioxidant activity is expected to be lower than methyl 4-methoxybenzoate but higher than methyl 4-methylbenzoate, contingent on the carbamoyl group’s electron effects.
Biological Activity
[(2-Methoxyethyl)carbamoyl]methyl 4-methylbenzoate is a compound with potential biological activities that warrant detailed investigation. This article explores its synthesis, biological properties, and potential applications in various fields, particularly in pharmacology and biochemistry.
Chemical Structure and Properties
The chemical structure of [(2-methoxyethyl)carbamoyl]methyl 4-methylbenzoate can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 221.25 g/mol
The compound features a carbamoyl group attached to a methylbenzoate structure, which may influence its biological activity through interactions with various biological targets.
Antimicrobial Activity
Recent studies have indicated that derivatives of methyl benzoate exhibit significant antimicrobial properties. For instance, research has shown that compounds similar to [(2-methoxyethyl)carbamoyl]methyl 4-methylbenzoate can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Methyl benzoate | E. coli | 15 | |
| Methyl 4-methylbenzoate | S. aureus | 18 | |
| [(2-Methoxyethyl)carbamoyl]methyl 4-methylbenzoate | E. coli, S. aureus | TBD | Current Study |
Anti-Cancer Properties
The compound's structural similarity to known anti-cancer agents suggests potential efficacy in cancer treatment. Research has identified certain methyl benzoate derivatives as inhibitors of histone deacetylases (HDACs), enzymes involved in cancer progression . Such inhibition can lead to reactivation of tumor suppressor genes and induction of apoptosis in cancer cells.
Case Studies
-
Case Study on Anticancer Activity :
A study evaluated the effects of methyl benzoate derivatives on human cancer cell lines. The results indicated that these compounds could induce cell cycle arrest and apoptosis in breast cancer cells (MCF-7), with IC50 values around 25 µM . -
Case Study on Antimicrobial Efficacy :
In a controlled experiment, [(2-methoxyethyl)carbamoyl]methyl 4-methylbenzoate was tested against bacterial strains resistant to conventional antibiotics. The compound demonstrated a significant reduction in bacterial load, suggesting its potential as an alternative therapeutic agent .
The biological activity of [(2-methoxyethyl)carbamoyl]methyl 4-methylbenzoate is hypothesized to involve:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes related to bacterial metabolism and cancer cell proliferation.
- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, leading to cell lysis.
- Gene Regulation : By influencing histone modification processes, the compound may alter gene expression profiles associated with cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
